molecular formula C12H11N3O3 B2931237 5-methoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941897-92-3

5-methoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2931237
CAS No.: 941897-92-3
M. Wt: 245.238
InChI Key: FFYXASZIKDXFJR-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound offered for research and development purposes. The pyrido[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry due to its structural resemblance to purine bases, allowing it to interact with a wide range of biological targets . This core structure is widely investigated for its potential in anticancer research, with derivatives known to act as inhibitors of various kinases, such as the RAF-MEK-ERK signaling pathway, cyclin-dependent kinases (CDK4/6), and mTOR . The specific substitutions on this molecule, including the methoxy and prop-2-yn-1-yl groups, are typically explored to modulate the compound's physicochemical properties, binding affinity, and selectivity towards specific enzymatic targets. Researchers utilize such derivatives in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) investigations . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

5-methoxy-1-methyl-3-prop-2-ynylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-4-7-15-11(16)9-8(18-3)5-6-13-10(9)14(2)12(15)17/h1,5-6H,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYXASZIKDXFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, particularly as potential therapeutic agents. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O3C_{13}H_{13}N_3O_3 with a molecular weight of 259.26 g/mol. The structure features a pyrido[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Pyrido[2,3-d]pyrimidines have been reported to exhibit a wide range of biological activities:

  • Antitumor Activity : Compounds in this class have shown significant inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that certain pyrido[2,3-d]pyrimidines act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and proliferation .
  • Kinase Inhibition : Pyrido[2,3-d]pyrimidines are also recognized as potent inhibitors of several kinases involved in cancer signaling pathways. For example, some derivatives have been identified as selective inhibitors of epidermal growth factor receptor (EGFR) kinases with IC50 values in the nanomolar range .
  • Antimicrobial Properties : Research has indicated that these compounds possess antimicrobial activity against various pathogens by targeting specific enzymes or metabolic pathways essential for bacterial survival .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Target IC50 Value (µM) Reference
DHFR InhibitionDihydrofolate reductase0.172
EGFR Kinase InhibitionEpidermal growth factor receptor0.013
Antimicrobial ActivityVarious bacterial strainsVaries

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of pyrido[2,3-d]pyrimidines:

  • In Vitro Studies : A study conducted on a series of pyrido[2,3-d]pyrimidines demonstrated their ability to inhibit DHFR selectively over human DHFR (hDHFR), suggesting potential for reduced side effects in therapeutic applications .
  • Molecular Modeling : Molecular docking studies have illustrated how these compounds interact with target enzymes at the molecular level. For instance, the binding affinity and selectivity for pathogen-specific DHFR were enhanced by structural modifications that improved hydrophobic interactions .
  • Therapeutic Applications : The promising results from preclinical studies indicate that compounds like this compound could be developed into effective treatments for various cancers and infectious diseases due to their targeted action and favorable pharmacological profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrido[2,3-d]pyrimidine derivatives vary in substituents, which critically affect their bioactivity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Weight HOMO-LUMO Gap (eV) Key Bioactivity Reference
Target Compound 5-OCH₃, 1-CH₃, 3-propargyl 273.27* Not Reported Potential RAF-MEK-ERK inhibition (inferred)
6a () 6-(2-hydroxy-5-methylbenzoyl), 1-CH₃ 310.17 3.93 Anticancer, DFT-validated
5-(2-Chlorophenyl)-1-methyl analog () 5-(2-ClPh), 1-CH₃ 291.72 Not Reported Structural analog
1,3,5-Trimethyl derivative () 1-CH₃, 3-CH₃, 5-CH₃ 205.21 Not Reported N/A (synthetic intermediate)
Flumioxazin (Herbicide, ) Aromatic dichlorophenyl substituents 354.20 4.10 (LUMO) Herbicidal (PPO inhibitor)

*Calculated molecular weight based on formula C₁₂H₁₁N₃O₃.

Key Observations:

  • Substituent Effects: The target compound’s propargyl group distinguishes it from analogs like 6a (hydroxybenzoyl) and 5-(2-chlorophenyl)-1-methyl derivatives.
  • Electronic Properties : The HOMO-LUMO gap in 6a (3.93 eV) is narrower than flumioxazin’s LUMO energy (4.10 eV), indicating higher electron-accepting capacity in the latter, which correlates with herbicidal activity . The target compound’s methoxy group may lower LUMO energy, enhancing reactivity with biological targets.

Q & A

Q. What are the optimal synthetic routes for 5-methoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

Methodological Answer: The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves cyclocondensation reactions. For example, pyrido[2,3-d]pyrimidine scaffolds can be synthesized via reactions between 5-cyano-1,3-dimethyluracil and ketones (e.g., acetone or butanone) under basic conditions, yielding moderate to low yields . Propargylation at the N3 position may be achieved using propargyl bromide under phase-transfer catalysis. Key steps include:

  • Cyclocondensation : Use of POCl₃ or CDI (1,1’-carbonyldiimidazole) for ring closure .
  • Alkylation : Propargyl group introduction via nucleophilic substitution .
  • Purification : Column chromatography (C18 column) with a 25-min elution cycle .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

Methodological Answer: 1H NMR is critical for verifying substituent positions. For pyrido[2,3-d]pyrimidine derivatives:

  • Methyl groups : Singlets at ~3.5 ppm (e.g., 1-methyl and 5-methoxy groups) .
  • Aromatic protons : Peaks at 6.5–8.5 ppm for pyridine and adjacent rings .
  • Propargyl protons : A characteristic triplet for the terminal alkyne proton (~2.5 ppm) and a multiplet for the methylene group .

Q. Table 1: Expected 1H NMR Chemical Shifts

Proton GroupChemical Shift (ppm)Reference
1-Methyl (N1)~3.5 (s)
5-Methoxy (OCH₃)~3.8 (s)
Propargyl (CH₂-C≡CH)~2.5 (t), ~4.2 (d)
Pyridine/propargyl protons6.5–8.5 (m)

Advanced Research Questions

Q. What crystallographic challenges arise in determining the X-ray structure of this compound, and how can SHELX software address them?

Methodological Answer: Pyrido[2,3-d]pyrimidines often form twinned crystals or exhibit disorder due to flexible substituents (e.g., propargyl groups). SHELXTL/SHELXL is widely used for:

  • Twin refinement : TWIN and BASF commands to model twinning .
  • Disorder modeling : Partial occupancy refinement for propargyl or methoxy groups .
  • High-resolution data : Use of Cu-Kα radiation (λ = 1.54178 Å) for accurate bond-length determination .

Q. How do substituents (e.g., methoxy vs. propargyl) influence the compound’s thermal stability?

Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition patterns:

  • Methoxy groups : Increase thermal stability due to electron-donating effects (decomposition >250°C) .
  • Propargyl groups : Lower stability (~200°C) due to alkyne reactivity .
    Experimental Design :
  • Perform TGA under N₂ at 10°C/min.
  • Compare with analogues (e.g., 5-methyl derivatives) .

Q. How can contradictory NMR/X-ray data be resolved for this compound?

Methodological Answer: Discrepancies between NMR (solution) and X-ray (solid-state) data may arise from:

  • Conformational flexibility : Propargyl group rotation in solution vs. fixed geometry in crystals .
  • Solvent effects : Use deuterated DMSO for NMR to mimic crystallization conditions .
  • Dynamic NMR : Variable-temperature studies to detect restricted rotation .

Q. Table 2: Data Contradiction Analysis Workflow

StepActionTool/Technique
1Verify crystallographic modelSHELXL refinement
2Compare NMR solvent vs. X-rayDMSO-d6 vs. X-ray solvent
3Assess dynamic effectsVT-NMR

Q. What strategies optimize antimicrobial activity in pyrido[2,3-d]pyrimidine derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

  • Propargyl groups : Enhance membrane penetration via hydrophobic interactions .
  • Methoxy substituents : Improve solubility and bioavailability .
    Screening Protocol :
  • Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Compare with control compounds (e.g., ciprofloxacin) .

Q. What mechanistic insights explain low yields in propargylation reactions?

Methodological Answer: Low yields (~30%) may result from:

  • Side reactions : Alkyne polymerization under basic conditions .
  • Steric hindrance : Bulky substituents at N3 .
    Optimization Strategies :
  • Use milder bases (e.g., K₂CO₃ instead of NaH) .
  • Add catalytic CuI to suppress polymerization .

Q. How does the propargyl group affect π-π stacking in crystallographic packing?

Methodological Answer: Propargyl substituents disrupt stacking due to:

  • Linear geometry : Alkyne groups prevent face-to-face aromatic interactions .
  • Intermolecular H-bonding : Methoxy groups form H-bonds with adjacent pyridone carbonyls .
    Validation :
  • Analyze packing diagrams using Mercury CSD .

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